On-Resin Disulfide Cyclization: S-Fm vs. S-Acm
In a comparative study of a 22‑residue cyclic disulfide peptide synthesized via Boc/benzyl chemistry, the use of the S‑9‑fluorenylmethyl (Fm) protecting group on cysteine enabled successful on‑resin disulfide formation, whereas the S‑acetamidomethyl (Acm) protected analog failed to produce the desired cyclic product under identical deprotection‑oxidation conditions [1]. The study explicitly identified the Cys(Fm) deprotection‑oxidation route as the most successful synthetic scheme [1].
| Evidence Dimension | On‑resin disulfide cyclization outcome |
|---|---|
| Target Compound Data | Successful cyclization to desired 22‑residue cyclic peptide |
| Comparator Or Baseline | S‑Acm protected cysteine analog |
| Quantified Difference | Target route successful; Acm route failed to produce desired cyclic product |
| Conditions | Boc/benzyl solid‑phase peptide synthesis; on‑resin deprotection‑oxidation |
Why This Matters
For procurement decisions in complex cysteine‑rich peptide synthesis, this evidence demonstrates that Boc-Cys(Fm)-OH provides a viable on‑resin cyclization pathway that is not available with the commonly used Boc-Cys(Acm)-OH, directly impacting synthetic success rates.
- [1] Camarero, J. A., Giralt, E., & Andreu, D. (1995). Cyclization of a large disulfide peptide in the solid phase. Tetrahedron Letters, 36(7), 1137–1140. https://doi.org/10.1016/0040-4039(94)02415-8 View Source
